molecular formula C27H29N7O2 B11184333 2-anilino-2'-(4-ethylpiperazin-1-yl)-4'-methyl-4,5'-bipyrimidin-6(1H)-one

2-anilino-2'-(4-ethylpiperazin-1-yl)-4'-methyl-4,5'-bipyrimidin-6(1H)-one

Cat. No.: B11184333
M. Wt: 483.6 g/mol
InChI Key: CGWVOIGWJUSTAM-UHFFFAOYSA-N
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Description

2’-(4-Ethylpiperazin-1-yl)-4’-methyl-2-[(4-phenoxyphenyl)amino]-1,6-dihydro-[4,5’-bipyrimidin]-6-one is a complex organic compound that belongs to the class of bipyrimidines This compound is characterized by its unique structure, which includes an ethylpiperazine group, a phenoxyphenyl group, and a bipyrimidinone core

Preparation Methods

The synthesis of 2’-(4-ethylpiperazin-1-yl)-4’-methyl-2-[(4-phenoxyphenyl)amino]-1,6-dihydro-[4,5’-bipyrimidin]-6-one involves multiple steps and specific reaction conditionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2’-(4-Ethylpiperazin-1-yl)-4’-methyl-2-[(4-phenoxyphenyl)amino]-1,6-dihydro-[4,5’-bipyrimidin]-6-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding.

    Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2’-(4-ethylpiperazin-1-yl)-4’-methyl-2-[(4-phenoxyphenyl)amino]-1,6-dihydro-[4,5’-bipyrimidin]-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its effects. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling, leading to changes in cellular processes .

Comparison with Similar Compounds

When compared to other similar compounds, 2’-(4-ethylpiperazin-1-yl)-4’-methyl-2-[(4-phenoxyphenyl)amino]-1,6-dihydro-[4,5’-bipyrimidin]-6-one stands out due to its unique structural features and specific functional groups. Similar compounds include:

Properties

Molecular Formula

C27H29N7O2

Molecular Weight

483.6 g/mol

IUPAC Name

4-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-2-(4-phenoxyanilino)-1H-pyrimidin-6-one

InChI

InChI=1S/C27H29N7O2/c1-3-33-13-15-34(16-14-33)27-28-18-23(19(2)29-27)24-17-25(35)32-26(31-24)30-20-9-11-22(12-10-20)36-21-7-5-4-6-8-21/h4-12,17-18H,3,13-16H2,1-2H3,(H2,30,31,32,35)

InChI Key

CGWVOIGWJUSTAM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C(=N2)C)C3=CC(=O)NC(=N3)NC4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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